molecular formula C21H17Cl2NO3 B3410656 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 898421-36-8

5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B3410656
CAS No.: 898421-36-8
M. Wt: 402.3 g/mol
InChI Key: NAKLKQUVIXWCAM-UHFFFAOYSA-N
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Description

5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a pyranone ring, an indoline moiety, and a dichlorobenzyl ether group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or ketoester.

    Introduction of the Indoline Moiety: The indoline group can be introduced via a nucleophilic substitution reaction, where an indoline derivative reacts with an appropriate electrophile.

    Attachment of the Dichlorobenzyl Ether Group: The final step involves the etherification of the pyranone ring with 2,4-dichlorobenzyl alcohol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the pyranone ring, potentially converting it to a dihydropyranone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while reduction of the pyranone ring could produce dihydropyranones.

Scientific Research Applications

Chemistry

In chemistry, 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
  • 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-thione
  • 5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3/c22-16-6-5-15(18(23)9-16)12-27-21-13-26-17(10-20(21)25)11-24-8-7-14-3-1-2-4-19(14)24/h1-6,9-10,13H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKLKQUVIXWCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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